![molecular formula C20H24N2O2 B5881879 3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)
3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, commonly known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and medicine. IPPB is a synthetic compound that belongs to the class of benzamides and is known for its unique structure and properties.
科学的研究の応用
IPPB has been the subject of extensive scientific research due to its potential applications in the field of pharmacology and medicine. One of the primary areas of research has been the investigation of IPPB's therapeutic potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. IPPB has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of IPPB is not yet fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. IPPB has been shown to inhibit the activity of certain enzymes, including histone deacetylases and phosphodiesterases, which are involved in the regulation of gene expression and cellular signaling.
Biochemical and Physiological Effects:
IPPB has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. IPPB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. IPPB has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the primary advantages of IPPB is its potent pharmacological activity, which makes it a promising candidate for drug development. However, the synthesis of IPPB is a complex process that requires expertise in organic chemistry and advanced laboratory equipment. Additionally, the high cost of IPPB synthesis may limit its use in laboratory experiments.
将来の方向性
There are several future directions for research on IPPB, including the investigation of its therapeutic potential in the treatment of various diseases, the optimization of the synthesis method to reduce costs and increase yield, and the development of novel analogs with improved pharmacological activity. Additionally, the investigation of IPPB's mechanism of action and its interaction with specific enzymes and signaling pathways may provide insights into the development of new therapeutic approaches for various diseases.
Conclusion:
IPPB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology and medicine. The synthesis of IPPB is a complex process that requires expertise in organic chemistry and advanced laboratory equipment. IPPB has been shown to exhibit potent pharmacological activity, including anti-inflammatory, anti-cancer, and neuroprotective properties. There are several future directions for research on IPPB, including the investigation of its therapeutic potential, the optimization of the synthesis method, and the development of novel analogs with improved pharmacological activity.
合成法
IPPB is synthesized through a multi-step process that involves the reaction of 2-(1-pyrrolidinyl)aniline with isopropyl chloroformate and 3-amino benzamide. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to ensure the formation of the desired product. The synthesis of IPPB is a complex process that requires expertise in organic chemistry and advanced laboratory equipment.
特性
IUPAC Name |
3-propan-2-yloxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)24-17-9-7-8-16(14-17)20(23)21-18-10-3-4-11-19(18)22-12-5-6-13-22/h3-4,7-11,14-15H,5-6,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMAZYSEFNPASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
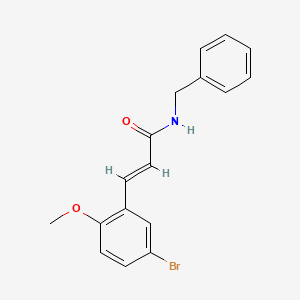
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
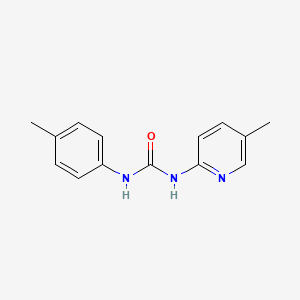

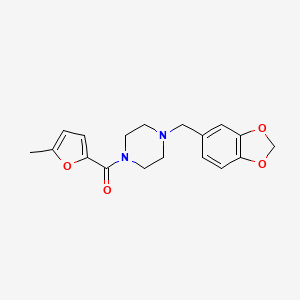
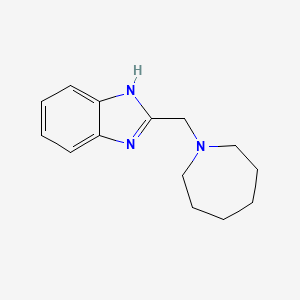
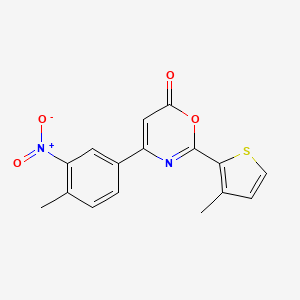
![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)

![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)
